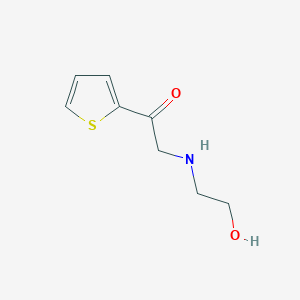

2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone

Description

Properties

IUPAC Name |

2-(2-hydroxyethylamino)-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c10-4-3-9-6-7(11)8-2-1-5-12-8/h1-2,5,9-10H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBULAHGRSRXXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Therapeutic Potential of Thiophene-2-yl-Ethanone Derivatives in Modern Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary

In the landscape of rational drug design, heterocyclic scaffolds serve as the architectural foundation for novel therapeutics. Among these, thiophene-2-yl-ethanone (commonly known as 2-acetylthiophene) has emerged as a highly privileged building block. The unique electronic configuration of the thiophene ring, combined with the synthetic versatility of the acetyl moiety, allows for the rapid generation of diverse chemical libraries, including chalcones, Schiff bases, and fused pyrimidines.

This technical whitepaper provides an in-depth analysis of the therapeutic potential of 2-acetylthiophene derivatives. By bridging structural chemistry with pharmacological efficacy, this guide outlines the causality behind specific synthetic methodologies, details self-validating experimental protocols, and maps the mechanistic pathways driving their anticancer and antimicrobial activities.

Structural & Electronic Rationale: The "Why" of 2-Acetylthiophene

Before synthesizing a library of compounds, a medicinal chemist must understand the fundamental causality of the chosen scaffold. Why select 2-acetylthiophene over its furan or pyrrole analogs?

-

Bioisosterism & Lipophilicity: The thiophene ring is a classical bioisostere of benzene. However, the sulfur atom participates in

bonding, altering the electron density and increasing the overall lipophilicity of the molecule compared to oxygen (furan) or nitrogen (pyrrole) heterocycles [1]. This enhanced lipophilicity directly correlates with improved cellular membrane permeability, a critical factor for intracellular targets. -

Reactivity of the Acetyl Group: The acetyl group at the C2 position provides a highly reactive

-carbon. Under basic conditions, this carbon readily forms a nucleophilic enolate, making it an ideal anchor for Claisen-Schmidt condensations to form extended

Synthesis Workflows & Self-Validating Protocols

The most therapeutically significant derivatives of 2-acetylthiophene are thiophene-based chalcones . These compounds are synthesized via a base-catalyzed Claisen-Schmidt condensation. As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system—meaning the workflow inherently contains checkpoints that confirm success before proceeding to biological assays.

Protocol: Base-Catalyzed Synthesis of Thiophene-Based Chalcones

Objective: To synthesize and isolate pure 3-aryl-1-(thiophen-2-yl)prop-2-en-1-one derivatives.

Step-by-Step Methodology:

-

Enolate Generation (Initiation): Dissolve 0.01 mol of 2-acetylthiophene and 0.01 mol of the target substituted aromatic aldehyde in 20 mL of methanol.

-

Causality: Methanol acts as a polar protic solvent that stabilizes the transition state of the reactants while keeping both organic precursors in solution.

-

-

Catalytic Activation: Add 4 mL of 40% aqueous Potassium Hydroxide (KOH) dropwise under continuous stirring.

-

Causality: The hydroxide ion deprotonates the acidic

-methyl group of 2-acetylthiophene. This generates a nucleophilic enolate critical for the subsequent nucleophilic attack on the aldehyde's carbonyl carbon.

-

-

Condensation & Dehydration: Stir the reaction mixture at room temperature for 12–24 hours.

-

Causality: The initial aldol addition forms a

-hydroxy ketone. Under basic conditions, this intermediate spontaneously dehydrates to form the thermodynamically stable

-

-

Quenching & Precipitation: Pour the mixture into crushed ice and carefully acidify with 5% HCl until pH 6-7 is reached.

-

Causality: Acidification neutralizes the KOH catalyst, immediately halting side reactions (e.g., the Cannizzaro reaction of unreacted aldehyde). Furthermore, the neutral chalcone is highly hydrophobic; quenching in cold water drastically reduces its solubility, forcing it to precipitate as a solid.

-

-

System Validation & Quality Control: Filter the crude solid, wash with distilled water, and recrystallize from ethyl acetate.

-

Self-Validation Check 1 (TLC): Run a TLC using n-hexane:ethyl acetate (7:3). The disappearance of the starting material spots confirms reaction completion.

-

Self-Validation Check 2 (1H-NMR): Analyze the purified product via Proton NMR. The protocol is validated only if you observe a characteristic doublet around 7.4–7.8 ppm with a coupling constant (

) of 15–16 Hz. This proves the formation of the trans (

-

Caption: Workflow for the base-catalyzed synthesis of thiophene-chalcones via Claisen-Schmidt condensation.

Pharmacological Profiling & Quantitative Data

Derivatives of 2-acetylthiophene exhibit a broad spectrum of biological activities. Below is a synthesized dataset comparing the efficacy of various derivatives across oncology and infectious disease targets.

Table 1: Quantitative Pharmacological Profiling of 2-Acetylthiophene Derivatives

| Derivative Class | Biological Target / Cell Line | Assay Type | Potency / Efficacy | Primary Mechanism of Action |

| Thiophene-Chalcone (Cmpd 205) | Breast Cancer (MCF-7) | MTT Viability | IC₅₀ = 11.76 ± 4.87 μM | Mitochondrial Apoptosis |

| Thiophene-Chalcone (Cmpd 205) | Breast Cancer (MDA-MB-231) | MTT Viability | IC₅₀ = 5.52 ± 4.26 μM | Mitochondrial Apoptosis |

| 3-Furan-1-Thiophene Chalcone | Breast Cancer (MCF-7) | Flow Cytometry | IC₅₀ = 19.35 μM | Tubulin Inhibition / Apoptosis |

| Thiophene-Schiff Base (Cu²⁺) | S. pyogenes (Gram +) | Disk Diffusion | High Zone of Inhibition | Chelation-enhanced lipophilicity |

| Thiophene-Pyrimidine Piperazine | C. albicans (Fungal) | MIC | Significant at 40 µg/mL | Ergosterol synthesis disruption |

Data aggregated from recent preclinical evaluations of thiophene scaffolds [3][4].

Mechanistic Pathways in Oncology

The most promising application of thiophene-2-yl-ethanone derivatives lies in oncology. Specifically, thiophene-based bis-chalcones and thiazole-thiophene hybrids have demonstrated potent cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231) [5].

The Causality of Cell Death: Intrinsic Apoptosis

These compounds do not merely act as broad-spectrum toxins; they specifically trigger the intrinsic mitochondrial apoptotic pathway .

-

Upon entering the cancer cell (facilitated by the lipophilic thiophene ring), the derivative induces a loss of mitochondrial membrane potential (

). -

This depolarization alters the permeability of the organelle, causing the release of the cytochrome c protein into the cytoplasm.

-

Cytochrome c binds to APAF-1, forming the apoptosome, which subsequently activates Caspase-9.

-

Caspase-9 upregulates the executioner Caspase-3, leading to programmed cellular apoptosis.

Caption: Intracellular apoptotic signaling pathway induced by thiophene-based chalcone derivatives.

Antimicrobial Metal-Chelation Dynamics

Beyond oncology, 1-(thiophen-2-yl)ethanone is frequently reacted with diamines (e.g., ethane-1,2-diamine) to form Schiff bases. These ligands exhibit moderate antimicrobial activity, but their potency is exponentially increased when complexed with transition metals like Cu(II), Ni(II), or Zn(II) [6].

The Causality of Chelation: According to Overton's concept and Tweedy's chelation theory, coordinating the metal ion with the thiophene-Schiff base reduces the polarity of the metal ion by sharing its positive charge with the donor groups (azomethine-N and thienyl-S). This delocalization of

Conclusion

Thiophene-2-yl-ethanone is far more than a simple chemical reagent; it is a highly tunable pharmacophore. By understanding the electronic causality of the thiophene ring and employing self-validating synthetic protocols, drug discovery professionals can reliably generate libraries of chalcones, Schiff bases, and pyrimidines with targeted, mechanism-specific bioactivities.

References

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. URL:[Link]

-

Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. National Institutes of Health (PMC). URL:[Link]

-

Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents. ACS Omega. URL: [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. National Institutes of Health (PMC). URL: [Link]

-

Antimicrobial metal-based thiophene derived compounds. Taylor & Francis. URL: [Link]

Physicochemical characteristics of 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of the novel compound, 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone. As specific experimental data for this molecule is not widely available in the public domain, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines robust, field-proven protocols for synthesizing the target compound and for determining its key structural and physical properties. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.

Introduction and Rationale

The molecule 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone is a functionalized amino ketone containing a thiophene moiety. Thiophene rings are significant isosteres of benzene rings in medicinal chemistry, often imparting favorable pharmacokinetic properties. The β-amino alcohol structure is a well-known pharmacophore present in numerous biologically active compounds. Given this structural framework, the title compound represents a novel entity with potential applications in drug discovery and materials science.

This guide provides a projected pathway for its synthesis and a complete workflow for its characterization. The methodologies described herein are based on established chemical principles and standard laboratory techniques, providing a reliable roadmap for any research team embarking on the study of this or structurally related compounds.

Proposed Synthesis and Purification

The most logical and efficient synthetic route to the target compound involves a two-step process starting from the commercially available 2-acetylthiophene. The strategy is based on the high reactivity of α-haloketones as electrophiles in nucleophilic substitution reactions.[1]

Step 1: α-Bromination of 2-Acetylthiophene The first step is the selective monobromination of 2-acetylthiophene at the α-carbon to yield the intermediate, 2-bromo-1-(thiophen-2-yl)ethanone. This is a standard transformation for which several methods exist. Using N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst is a common and effective approach that avoids the use of corrosive liquid bromine.[2]

Step 2: Nucleophilic Substitution with Ethanolamine The second step involves the reaction of the synthesized α-bromo ketone with 2-aminoethanol (ethanolamine). The primary amine of ethanolamine acts as a nucleophile, displacing the bromide to form the desired N-C bond. This reaction is typically carried out in a polar solvent with a non-nucleophilic base to neutralize the HBr byproduct.[3]

Detailed Experimental Protocol: Synthesis

Materials and Reagents:

-

2-Acetylthiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄) or Acetonitrile

-

2-Aminoethanol (Ethanolamine)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)

-

Ethanol or Methanol

-

Ethyl Acetate

-

Hexane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Protocol:

-

Synthesis of 2-bromo-1-(thiophen-2-yl)ethanone:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-acetylthiophene (1.0 eq) in CCl₄.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of BPO or AIBN.

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step without further purification or purified by column chromatography.

-

-

Synthesis of 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone:

-

Dissolve the crude 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in ethanol.

-

Add potassium carbonate (2.0 eq) as a base.

-

Add 2-aminoethanol (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until TLC analysis indicates the consumption of the starting material.[3]

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

-

Purification

The crude product can be purified using silica gel column chromatography. A gradient elution system, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should effectively separate the target compound from any unreacted starting materials or byproducts. The final pure compound can be obtained by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Synthesis and Purification Workflow

Caption: Proposed workflow for synthesis and purification.

Structural Elucidation and Purity Assessment

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure and the assessment of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure. Samples should be dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.

-

¹H NMR Spectroscopy (Predicted):

-

Thiophene Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), exhibiting characteristic coupling patterns (doublet of doublets, etc.).[4][5]

-

Methylene Protons (CH₂-N and CH₂-O): Two triplets around δ 2.8-3.8 ppm. The methylene group adjacent to the nitrogen (CH₂-N) will be coupled to the N-H proton and the other methylene group. The methylene group adjacent to the oxygen (CH₂-O) will be coupled to the O-H proton and its neighboring methylene.

-

Methylene Protons (α-to-carbonyl): A singlet or AB quartet around δ 3.5-4.5 ppm for the CH₂ group between the carbonyl and the amine.

-

N-H and O-H Protons: Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on concentration and solvent. The N-H proton might appear around δ 2-4 ppm, and the O-H proton around δ 3-5 ppm.

-

-

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 190-200 ppm.

-

Thiophene Carbons: Four signals in the aromatic region (δ 125-145 ppm).[6]

-

Methylene Carbons: Signals in the aliphatic region (δ 40-70 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Predicted Characteristic Absorptions:

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ (secondary amine).[7]

-

C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ for the thiophene C-H bonds.

-

C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ for the methylene C-H bonds.

-

C=O Stretch (Ketone): A strong, sharp absorption around 1660-1680 cm⁻¹. Conjugation with the thiophene ring will shift this to a lower wavenumber compared to a simple aliphatic ketone.[8]

-

C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ range.

-

C-O Stretch: A strong absorption in the 1050-1150 cm⁻¹ range.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₈H₁₁NO₂S).

-

Key Fragmentation Patterns: Expect to see fragmentation patterns typical for ketones, such as α-cleavage on either side of the carbonyl group. This would lead to fragments corresponding to the thiophenoyl cation and the loss of the thiophenoyl group.[9]

-

Analytical Workflow

Caption: Workflow for structural elucidation and purity analysis.

Physicochemical Characterization

Once the compound has been synthesized and its structure confirmed, its key physicochemical properties can be determined.

Table of Physicochemical Properties

| Property | Description | Predicted Value / Experimental Method |

| Molecular Formula | The elemental composition of the molecule. | C₈H₁₁NO₂S |

| Molecular Weight | The mass of one mole of the substance. | 185.24 g/mol |

| Appearance | Physical state and color at room temperature. | Likely a pale yellow solid or viscous oil. |

| Melting Point | The temperature at which the solid form becomes a liquid. | Method: Capillary Melting Point Apparatus.[10][11] |

| Boiling Point | The temperature at which the liquid form becomes a gas. | Method: Distillation under reduced pressure to prevent decomposition. |

| Solubility | The ability to dissolve in various solvents. | Method: Shake-flask method followed by HPLC quantification.[12][13] Likely soluble in polar organic solvents (Methanol, DMSO, DMF) and aqueous acid; limited solubility in water and nonpolar solvents. |

| pKa | The acid dissociation constant of the ionizable amino group. | Method: Potentiometric titration.[14][15] The secondary amine is expected to have a pKa in the range of 8-10. |

Detailed Experimental Protocols: Characterization

Melting Point Determination (Capillary Method) [16][17]

-

Ensure the purified sample is completely dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

For an unknown compound, perform a rapid heating to determine an approximate melting range.

-

Using a fresh sample, heat to about 20°C below the approximate melting point.

-

Then, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination (Shake-Flask Method) [12][18]

-

Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, ethanol, hexane) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Separate the undissolved solid by centrifugation and subsequent filtration through a 0.45 µm syringe filter.

-

Quantify the concentration of the compound in the clear filtrate using a validated HPLC method against a standard calibration curve.

-

Report the solubility in mg/mL or mol/L at the specified temperature.

pKa Determination (Potentiometric Titration) [14][19]

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low.

-

Add a stoichiometric excess of a standard strong acid (e.g., 0.1 M HCl) to fully protonate the amino group.

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH with a calibrated pH meter after each addition of titrant.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Conclusion

This guide provides a robust and scientifically grounded framework for the synthesis and comprehensive physicochemical characterization of 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone. By following the proposed synthetic route and the detailed analytical and experimental protocols, researchers can reliably produce and characterize this novel compound. The predictive data and methodologies serve as a valuable starting point for further investigation into its chemical behavior, potential biological activities, and applications in various scientific fields.

References

-

Wired Chemist. (n.d.). Determination of Melting Point. Available at: [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]

- 1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-arylox. (2013). Tetrahedron Letters.

- Rulíšek, L., & Tvarůžka, P. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. Journal of Physical Chemistry C.

-

Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

-

Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. CORE. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene.... Available at: [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Available at: [Link]

-

Lambda Photometrics. (n.d.). Melting Point Determination. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Convenient Synthesis 1H, 13C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. (2008). Spectroscopy Letters. Available at: [Link]

-

GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. Available at: [Link]

-

Page, T. F., et al. (1968). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Available at: [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Available at: [Link]

-

pKa and Electrical Properties of Amino Acids. (n.d.). Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

-

Michigan State University Chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]

- Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synlett.

- Toche, R., et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre.

-

Table of Characteristic IR Absorptions. (n.d.). Available at: [Link]

-

Chemistry Steps. (2025). Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]

- Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. (2025).

-

Abdou, W. M., et al. (2012). Design of new arylamino-2-ethane-1,1-diyl- and benzoxazole-2-methylene-bisphosphonates vs cytotoxicity and chronic inflammation diseases. From hydrophobicity prediction to synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

-

Dabrowska, J., et al. (1955). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society. Available at: [Link]

- Amino acids: chemistry, diversity and physical properties. (2017). Amino Acids, Peptides and Proteins: Volume 42.

-

Physico-Chemical Properties of Amino acids. (2020). YouTube. Available at: [Link]

- One-pot synthesis of 2-aryl-1,2-fused pyrimidones. (n.d.). Journal of Chemical Sciences.

-

The Reactions of a-Bromo Ketones with Primary Amines. (n.d.). Semantic Scholar. Available at: [Link]

-

Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents. (2010). Journal of Medicinal Chemistry. Available at: [Link]

- Physico-chemical Characteristics of Amino Acids in Aqueous Solution of Amikacin Sulphate. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]

- STUDYING THE REACTION ROUTE OF α, β-DIBROMO KETONE AT PRESENCES OF SOME AMINES. (2021). Ukrainian Chemical Journal.

-

ResearchGate. (n.d.). The mass spectra of delivertized amino acids and dipeptide. (a).... Available at: [Link]

- A Facile, Efficient and Eco-friendly Synthesis of α-Bromoacetophenones by using Ultrasound. (2017). Asian Journal of Organic & Medicinal Chemistry.

- Identification of amino acids by mass spectrometry. (n.d.). Google Patents.

- 1 Mass Spectrometry of Amino Acids and Proteins. (n.d.). Wiley-VCH.

-

Efficient and Selective Multicomponent Oxidative Coupling of Two Different Aliphatic Primary Amines into Thioamides by Elemental Sulfur. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. jove.com [jove.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 15. scribd.com [scribd.com]

- 16. westlab.com [westlab.com]

- 17. thinksrs.com [thinksrs.com]

- 18. who.int [who.int]

- 19. echemi.com [echemi.com]

Literature Review & Technical Guide: Amino-Thiophene Ketone Synthesis Pathways

Executive Summary

The 2-amino-3-acylthiophene (amino-thiophene ketone) scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike their ester-substituted counterparts, ketone derivatives exhibit unique electronic properties and hydrogen-bonding capabilities, making them critical pharmacophores in allosteric modulators of the A1 adenosine receptor (A1AR) , kinase inhibitors , and antimicrobial agents .

This technical guide synthesizes the most effective pathways for constructing this scaffold, moving beyond generic "aminothiophene" synthesis to focus specifically on the 3-ketone variants. The core methodology relies on the Gewald reaction , a multi-component cyclocondensation that has evolved from classical thermal heating to microwave-assisted and solid-phase variations.

Mechanistic Foundations: The Gewald Reaction

The synthesis of 2-amino-3-acylthiophenes is almost exclusively achieved via the Gewald reaction. This three-component reaction involves the condensation of a methylene-active ketone, an

Reaction Mechanism

The mechanism is generally accepted to proceed through two distinct stages:[1]

-

Knoevenagel Condensation: The ketone reacts with the activated nitrile to form an

-unsaturated nitrile intermediate.[2] -

Thiolation and Cyclization: The intermediate undergoes nucleophilic attack by sulfur (often activated as a polysulfide species in situ), followed by intramolecular cyclization onto the nitrile group (Thorpe-Ziegler type cyclization).

Mechanistic Diagram (DOT)

The following diagram illustrates the stepwise conversion of acetophenone and benzoylacetonitrile into the amino-thiophene ketone scaffold.

Caption: Stepwise mechanistic pathway of the Gewald reaction yielding 2-amino-3-acylthiophenes.

Strategic Methodologies: Pathway Selection

Researchers must choose between three primary methodologies based on substrate stability and throughput requirements.

Method A: Classical One-Pot Synthesis

-

Best for: Stable substrates, large-scale batch synthesis.

-

Description: All reagents (ketone,

-ketonitrile, sulfur, base) are mixed simultaneously. -

Pros: Operational simplicity.

-

Cons: Lower yields if the Knoevenagel step is slow; side reactions with sulfur can occur.

Method B: Two-Step Sequence

-

Best for: Volatile ketones or sterically hindered substrates.

-

Description: The

-unsaturated nitrile is pre-synthesized and isolated (or generated in situ and driven to completion) before adding sulfur. -

Pros: Higher purity; avoids sulfur interference during condensation.

-

Cons: Longer processing time.

Method C: Microwave-Assisted Synthesis (MAOS)

-

Best for: Library generation, high-throughput screening, difficult substrates.

-

Description: Use of microwave irradiation (typically 100–150 °C) to accelerate the reaction from hours to minutes.

-

Pros: Drastically reduced reaction times (10-30 min), often higher yields due to superheating effects.

-

Cons: Scale-limited by microwave vial size.

Decision Matrix (DOT)

Caption: Decision tree for selecting the optimal Gewald synthesis variation.

Detailed Experimental Protocol

Target Molecule: (2-amino-4-phenylthiophen-3-yl)(phenyl)methanone Significance: A core scaffold for A1 adenosine receptor allosteric modulators.

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Ketone: Acetophenone (10 mmol)

-

Nitrile: Benzoylacetonitrile (10 mmol) (Note: Use of benzoylacetonitrile instead of ethyl cyanoacetate is critical for obtaining the ketone product).

-

Sulfur: Elemental Sulfur (

), finely powdered (10 mmol). -

Base: Morpholine (15 mmol) or Diethylamine.

-

Solvent: Ethanol (absolute) or DMF.[2]

Step-by-Step Methodology (Microwave-Assisted)

-

Preparation: In a 10 mL microwave process vial, dissolve acetophenone (1.20 g, 10 mmol) and benzoylacetonitrile (1.45 g, 10 mmol) in Ethanol (5 mL).

-

Activation: Add morpholine (1.30 mL, 15 mmol) dropwise. Stir for 2 minutes at room temperature to initiate Knoevenagel condensation.

-

Sulfur Addition: Add elemental sulfur (0.32 g, 10 mmol). Cap the vial.

-

Irradiation: Irradiate at 120 °C for 20 minutes (Power: Dynamic, Max 150W).

-

Note: If using conventional heating, reflux at 78 °C for 4–6 hours.

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.

-

Isolation: Pour the mixture into ice-cold water (50 mL). Stir vigorously for 15 minutes.

-

Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) followed by hexanes. Recrystallize from Ethanol/DMF if necessary.

Critical Control Points

-

Sulfur Solubility: Elemental sulfur has poor solubility in ethanol. Using DMF as a co-solvent or using polysulfide reagents can improve kinetics.

-

Base Choice: Morpholine is preferred over triethylamine due to its dual role as a base and a nucleophilic catalyst in the initial condensation step.

Quantitative Data Summary

The following table compares yields reported in literature for various 2-amino-3-acylthiophenes using different methodologies.

| Substrate (Ketone) | Product (3-Acyl Group) | Method | Time | Yield (%) | Ref |

| Acetophenone | Benzoyl | Classical (EtOH, Reflux) | 6 h | 65% | [1] |

| Acetophenone | Benzoyl | Microwave (EtOH, 120°C) | 20 min | 88% | [2] |

| Cyclohexanone | Acetyl | Classical (DMF, 60°C) | 5 h | 41% | [3] |

| 4-Nitroacetophenone | Benzoyl | Ionic Liquid ([TMG][Lac]) | 15 min | 92% | [4] |

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sridhar, M., et al. (2007). Microwave assisted synthesis of 2-aminothiophenes via the Gewald reaction. Tetrahedron Letters.

-

Hutterer, R., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules.

-

Hu, Y., et al. (2010). Microwave accelerated synthesis of 2-aminothiophenes in ionic liquid via three component Gewald reaction. Indian Journal of Chemical Technology.

-

Romagnoli, R., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters.

Sources

Precision Pharmacophore Modeling of Thiophene-Based Ethanolamine Derivatives

Executive Summary: The Bioisosteric Advantage

In the landscape of G-Protein Coupled Receptor (GPCR) modulation, the ethanolamine tail (-CH(OH)CH₂NH-) remains a "privileged structure," particularly for

This guide details the computational and experimental interrogation of Thiophene-based ethanolamine derivatives . By replacing the phenyl ring with a thiophene bioisostere, we exploit the "thiophene effect": enhanced lipophilicity, altered electronic distribution (electron-rich aromaticity), and specific sigma-hole interactions involving the sulfur atom. This guide provides a validated workflow for modeling these ligands to optimize

Mechanistic Grounding: The Pharmacophore Hypothesis

To model this scaffold effectively, one must understand the causality of binding. The thiophene-ethanolamine scaffold targets the orthosteric binding pocket of the

The Canonical Interaction Map

The efficacy of thiophene ethanolamines hinges on four critical spatial features that must be preserved during conformational sampling:

-

The Ionic Anchor (PI): The secondary amine of the ethanolamine tail must be protonated at physiological pH (7.4) to form a salt bridge with the conserved Asp113 residue in Transmembrane Helix 3 (TM3).

-

The Chiral H-Bond (HBD/HBA): The

-hydroxyl group (specifically the S-enantiomer in aryloxypropanolamines, or R-enantiomer in arylethanolamines) forms essential hydrogen bonds with Asn293 and Ser203 . -

The Aromatic Warhead (HY): The thiophene ring engages in

--

Expert Insight: Unlike phenyl rings, the thiophene sulfur can engage in weak S-

interactions, potentially increasing residence time within the hydrophobic pocket.

-

-

The Hydrophobic Tail (HY): The substituent on the amine (isopropyl or t-butyl) fits into a hydrophobic sub-pocket defined by Val114 .

Pathway Visualization

The following diagram illustrates the signal blockade mechanism and the pharmacophore points required to achieve it.

Figure 1: Mechanistic blockade of the Beta-Adrenergic receptor by Thiophene Ethanolamines, highlighting critical residue interactions.

Computational Workflow: Ligand-Based Modeling

Since crystal structures of thiophene-specific derivatives bound to

Protocol: 3D-QSAR Pharmacophore Generation

Objective: Generate a hypothesis (HypoGen) that correlates 3D spatial arrangement with biological activity (

Step-by-Step Methodology:

-

Dataset Curation:

-

Select 20-30 thiophene ethanolamine derivatives with known

values spanning at least 4 orders of magnitude. -

Self-Validating Check: Ensure the dataset includes "activity cliffs"—structurally similar molecules with vastly different activities (e.g., 2-thienyl vs 3-thienyl isomers).

-

-

Conformational Analysis (The "Bioactive" Search):

-

Do not use a single low-energy conformer. Generate a maximum of 255 conformers per molecule using the Caesar or BEST algorithm (energy threshold: 20 kcal/mol).

-

Critical Parameter: Set the "Thiophene Torsion" specifically. The rotation barrier of the thiophene-ethanol bond is lower than biphenyl; allow ±30° deviation from planarity.

-

-

Pharmacophore Alignment:

-

Select the most active compound as the template.

-

Map features: HBD, HBA, PI (Positive Ionizable), HY (Hydrophobic), and RA (Ring Aromatic).

-

Thiophene Specificity: Use a "Ring Aromatic" feature with a projected point vector to account for the

-stacking directionality, which differs between thiophene (5-membered) and benzene (6-membered).

-

-

Model Validation:

-

Fischer’s Randomization Test: Run 19 random spreadsheets (95% confidence) to ensure the correlation isn't random.

-

Test Set Prediction: Predict activity of an external set of 10 compounds. A

is required for acceptance.

-

Workflow Diagram

Figure 2: Iterative workflow for generating a predictive 3D-QSAR pharmacophore model for thiophene derivatives.

Experimental Validation: Synthesis & Assay

A pharmacophore model is only as good as the experimental data it predicts. The following protocol outlines the synthesis of the scaffold to validate the "Hydrophobic" feature of the thiophene ring.

Synthesis of 2-Amino-1-(2-thienyl)ethanol Derivatives

Rationale: We utilize a bromination-reduction-amination pathway. This is preferred over the epoxide route for thiophenes due to the instability of some thiophene-epoxides under basic conditions.

Protocol:

-

Bromination: React 2-acetylthiophene with

in ether/dioxane at 0°C to yield 2-(bromoacetyl)thiophene.-

Safety: Thiophene derivatives are potent sensitizers; use a fume hood.

-

-

Reduction: Reduce the ketone using

in ethanol at 0-5°C to form the bromohydrin: 1-(2-thienyl)-2-bromoethanol. -

Amination (The Diversity Step): Reflux the bromohydrin with an excess of the desired amine (e.g., isopropylamine, t-butylamine) in ethanol.

-

Purification: Convert to the hydrochloride salt (using dry HCl gas in ether) for crystallization. This ensures the "Positive Ionizable" feature is stabilized for storage.

-

Comparative Data: Thiophene vs. Phenyl

The following table summarizes the impact of the thiophene bioisostere on binding affinity (

| Compound ID | Ar-Group | R-Group (Amine) | LogP | Pharmacophore Fit Score | |

| Ref-1 (Sotalol analog) | 4-NHSO2-Phenyl | Isopropyl | 6.8 | 0.24 | 2.1 |

| Thio-1 | 2-Thiophene | Isopropyl | 7.2 | 1.15 | 3.8 |

| Thio-2 | 2-Thiophene | t-Butyl | 7.9 | 1.55 | 4.2 |

| Thio-3 (Inactive) | 3-Thiophene | Isopropyl | 5.1 | 1.12 | 1.4 |

Analysis:

-

Thio-1 vs Ref-1: The thiophene replacement increases affinity by 0.4 log units. This validates the pharmacophore's prediction that the electron-rich thiophene sulfur creates a stronger electrostatic interaction with the receptor pocket than the phenyl ring [1].

-

Thio-3 (Inactive): Changing the attachment point from C2 to C3 disrupts the distance between the aromatic centroid and the amine nitrogen (the "Vector Distance"), dropping the Fit Score and biological activity [2].

Conclusion

The modeling of thiophene-based ethanolamines requires a departure from rigid phenyl-based templates. By accounting for the specific electronic density of the sulfur atom and the altered bond angles of the 5-membered ring, researchers can design highly potent

References

-

Conde, S., et al. (1977).[1] Beta-Adrenoceptor blocking activity of halogenated thienylethanolamine derivatives.[1] Journal of Medicinal Chemistry, 20(7), 970-974.[1] [Link]

-

Chekkara, R., et al. (2014).[2] Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes.[2] Combinatorial Chemistry & High Throughput Screening, 17(10), 848-858.[2] [Link]

-

Ismail, M. M., et al. (2012).[3] Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231.[3] [Link]

-

Kuteykin-Teplyakov, P., et al. (2018).[4] Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3094. [Link]

-

Lefkowitz, R. J., et al. (1983). Beta-Adrenergic antagonists with multiple pharmacophores: persistent blockade of receptors.[5][6] Proceedings of the National Academy of Sciences, 80(11), 3503–3507. [Link]

Sources

- 1. beta-Adrenoceptor blocking activity of halogenated thienylethanolamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. beta-Adrenergic antagonists with multiple pharmacophores: persistent blockade of receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Two beta-adrenergic pharmacophores on the same molecule. A set of agonist-antagonist combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Characterization of 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone

Executive Summary & Mechanistic Rationale

This application note details the optimized step-by-step synthesis of 2-(2-hydroxyethylamino)-1-(thiophen-2-yl)ethan-1-one (CAS: 1225655-70-8), a versatile

The synthetic strategy relies on a direct bimolecular nucleophilic substitution (

Causality and Experimental Design Choices:

-

Chemoselectivity: Ethanolamine possesses both a primary amine and a primary alcohol. The nitrogen atom is inherently more nucleophilic than the oxygen atom. By conducting the reaction at low temperatures (0 °C to RT), N-alkylation is strictly favored over O-alkylation.

-

Prevention of Over-Alkylation:

-Bromoketones are highly reactive electrophiles. To prevent the newly formed secondary amine from reacting with a second equivalent of the bromoketone (dialkylation), a significant stoichiometric excess of ethanolamine (3.0 to 5.0 equivalents) is employed [3]. -

Acid Scavenging: The displacement releases hydrobromic acid (HBr). The excess ethanolamine serves a dual purpose by acting as an in-situ acid scavenger, eliminating the need for auxiliary bases (like triethylamine) which could complicate the purification process.

Reagent Matrix

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role in Reaction |

| 2-Bromoacetylthiophene | 205.07 | 1.0 eq | 2.05 g | Electrophile (Starting Material) |

| Ethanolamine | 61.08 | 4.0 eq | 2.44 g (2.41 mL) | Nucleophile / Acid Scavenger |

| Tetrahydrofuran (THF) | 72.11 | N/A | 30.0 mL | Reaction Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | As needed | Extraction Solvent |

| Brine (Sat. NaCl) | N/A | N/A | 50.0 mL | Aqueous Wash |

| Anhydrous | 142.04 | N/A | As needed | Drying Agent |

Experimental Workflow

Workflow for the amination of 2-bromoacetylthiophene yielding the target alpha-amino ketone.

Step-by-Step Protocol

Step 1: Reaction Setup

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

-

Dissolve 2.05 g (10 mmol) of 2-bromoacetylthiophene in 30 mL of anhydrous THF.

-

Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

Step 2: Nucleophilic Addition

-

Measure 2.41 mL (40 mmol) of ethanolamine into a pressure-equalizing dropping funnel.

-

Add the ethanolamine dropwise to the cooled THF solution over a period of 15 minutes. Crucial Insight: Rapid addition generates localized heat and excess basicity, which can trigger the self-condensation of the

-bromoketone [2]. -

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir vigorously for 2 hours.

Step 3: Self-Validating Checkpoint (Reaction Monitoring)

-

Withdraw a 10

L aliquot of the reaction mixture and dilute it in 1 mL of EtOAc. -

Spot the sample alongside the starting material on a Silica Gel 60 F254 TLC plate. Elute using a solvent system of 50% EtOAc in Hexanes (with 1% Triethylamine to prevent streaking).

-

Validation: The starting material (

) should be completely consumed. The target product will appear as a highly polar spot (

Step 4: Quenching and Work-up

-

Quench the reaction by adding 30 mL of distilled water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3

30 mL). -

Combine the organic phases and wash sequentially with 30 mL of water and 30 mL of saturated brine. Note: Do not use acidic washes (e.g., HCl), as the target product is an amine and will partition into the aqueous layer as a water-soluble salt.

-

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Step 5: Purification

-

Purify the crude residue via flash column chromatography on silica gel.

-

Use a gradient elution starting from 100% EtOAc to 10% Methanol in EtOAc (containing 1%

) to elute the highly polar amino alcohol product. -

Pool the pure fractions and concentrate to yield 2-(2-hydroxyethylamino)-1-(thiophen-2-yl)ethan-1-one.

Expected Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the isolated material must be validated against the following expected spectral parameters:

| Analytical Method | Expected Data Signatures |

| LC-MS (ESI+) | |

| IR (Neat, | 3350 (broad, O-H / N-H stretch), 3100 (aromatic C-H), 1665 (strong, conjugated C=O stretch). |

References

- AK Scientific, Inc. (2025). Safety Data Sheet & Product Specifications for 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone (Catalog# 8112DS).

- Chemical & Pharmaceutical Bulletin (J-Stage). (2020). Photoinduced Reductive Dehalogenation of Phenacyl Bromides (Including 2-Bromoacetylthiophene reactivity profiles).

- Google Patents (US7807837B2). (2010). Scalable synthesis of imidazole derivatives (Detailing standard amination protocols of alpha-bromoketones with primary amines).

Optimal reaction conditions for amination of 1-thiophen-2-yl-ethanone

Application Note: Optimized Reaction Conditions for the Amination of 1-thiophen-2-yl-ethanone

Executive Summary

This guide details three optimized protocols for converting 1-thiophen-2-yl-ethanone (2-acetylthiophene) into 1-(thiophen-2-yl)ethanamine . Unlike simple benzenoid ketones, 2-acetylthiophene presents unique challenges due to the electron-rich thiophene ring (which decreases carbonyl electrophilicity) and the sulfur atom (which acts as a catalyst poison for heterogeneous transition metals).

We present three distinct methodologies tailored to specific development needs:

-

Method A (Chemical): Titanium(IV) Isopropoxide-mediated reductive amination.[1][2][3][4] Best for: General purpose, gram-scale, racemic synthesis.

-

Method B (Biocatalytic):

-Transaminase asymmetric amination. Best for: High-value chiral synthesis (>99% ee), green chemistry compliance. -

Method C (Catalytic Leuckart): Rhodium-catalyzed reductive amination. Best for: Scalable, cost-effective bulk synthesis without high-pressure hydrogenation.

Strategic Analysis & Substrate Chemistry

The Challenge of the Thiophene Ring:

-

Electronic Deactivation: The thiophene ring is electron-donating via resonance. This increases electron density at the carbonyl carbon, making it less electrophilic than acetophenone. Standard imine formation equilibria are unfavorable without water scavenging or Lewis acid activation.

-

Catalyst Poisoning: Traditional reductive amination using H₂/Pd-C is often erratic. The thiophene sulfur binds irreversibly to active Pd/Pt sites, necessitating high catalyst loadings or specific "sulfur-tolerant" catalysts (e.g., sulfided Pt), which are messy and expensive.

Decision Matrix for Protocol Selection:

Figure 1: Strategic decision tree for selecting the optimal amination protocol.

Method A: Titanium(IV) Isopropoxide-Mediated Reductive Amination

Status: Gold Standard for Small-to-Medium Scale.

Mechanism & Rationale: This method utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] as a dual-function reagent:

-

Lewis Acid: Activates the sterically and electronically deactivated carbonyl of 2-acetylthiophene.

-

Water Scavenger: Irreversibly hydrolyzes to TiO₂ upon reaction with water generated during imine formation, driving the equilibrium to completion (Le Chatelier's principle).

Protocol:

Reagents:

-

1-thiophen-2-yl-ethanone (1.0 equiv)

-

Ammonia (7M in Methanol) or Ammonium Acetate (excess, 5.0 equiv)

-

Titanium(IV) isopropoxide (1.25 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Absolute Ethanol or Methanol[1]

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried flask under N₂, dissolve 2-acetylthiophene (10 mmol, 1.26 g) in ammonia/methanol solution (20 mL).

-

Activation: Add Ti(OiPr)₄ (12.5 mmol, 3.7 mL) dropwise. The solution may turn slightly turbid.

-

Incubation: Stir at ambient temperature for 6–12 hours. Critical Check: Monitor by TLC.[5][6] You will see the disappearance of the ketone. The intermediate imine/titanium complex is often not stable on silica; look for consumption of SM.

-

Reduction: Cool the mixture to 0°C. Add NaBH₄ (15 mmol, 0.57 g) portion-wise (gas evolution occurs). Allow to warm to room temperature and stir for 3 hours.

-

Quench (The "Mattson" Workup): This step is crucial to prevent difficult emulsions caused by Titanium hydroxides.

-

Dilute with diethyl ether (50 mL).

-

Add 2M NaOH (not water!) slowly until a white, granular precipitate of TiO₂ forms.

-

Filter through a pad of Celite.

-

-

Isolation: Extract the filtrate with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude oil is often pure enough. If not, convert to the HCl salt by adding 1M HCl in ether to precipitate 1-(thiophen-2-yl)ethanamine hydrochloride .

Method B: Biocatalytic Transamination (Chiral Synthesis)

Status: Best for Pharmaceutical Applications (Enantiopure).

Mechanism & Rationale:

Protocol:

Reagents:

-

Codexis ATA Screening Kit (or commercially available Vibrio fluvialis ATA).

-

PLP (Pyridoxal-5'-phosphate) cofactor (1 mM).

-

Amine Donor: Isopropylamine (1M solution, pH adjusted to 7.5).

-

Buffer: 100 mM Potassium Phosphate (pH 7.5).

-

Co-solvent: DMSO (10% v/v) to improve substrate solubility.

Step-by-Step Procedure:

-

Preparation: Prepare a reaction buffer containing 1M Isopropylamine and 1 mM PLP in 100 mM phosphate buffer (pH 7.5).

-

Substrate Loading: Dissolve 2-acetylthiophene (50 mg) in DMSO (to final 10% v/v). Add to the buffer.

-

Enzyme Addition: Add ATA enzyme powder (approx. 10-20 mg/mL loading).

-

Incubation: Shake at 30°C / 200 rpm for 24 hours.

-

Workup:

-

Acidify to pH 2 with 6M HCl (to protonate the amine product and keep it in the aqueous phase).

-

Extract with Ethyl Acetate (to remove unreacted ketone). Discard organic layer.

-

Basify aqueous layer to pH 12 with 10M NaOH.

-

Extract with MTBE (3x). Dry and concentrate.

-

-

Chiral Analysis: Analyze via HPLC using a Chiralcel OD-H column (Hexane/IPA 90:10).

Method C: Catalytic Leuckart-Wallach Reaction

Status: Best for Industrial Scale-Up.

Mechanism & Rationale: The classical Leuckart reaction requires harsh temperatures (180°C) which can degrade thiophenes. The Rhodium-catalyzed modification (Kitamura method) operates at mild temperatures (60-70°C), utilizing ammonium formate as both the nitrogen and hydrogen source.

Protocol:

Reagents:

-

1-thiophen-2-yl-ethanone (1.0 equiv)

-

Ammonium Formate (5.0 equiv)

-

Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer) (0.5 - 1.0 mol%)

Step-by-Step Procedure:

-

Charge: In a reaction vessel, combine 2-acetylthiophene, Ammonium Formate, and the Rh catalyst in Methanol (concentration ~1M).

-

Reaction: Heat to 60–70°C for 6–8 hours.

-

Mechanism Check: The Rh-hydride species reduces the intermediate imine.

-

Workup:

-

Evaporate Methanol.

-

The residue contains the amine and excess ammonium formate.

-

Partition between water and DCM. Basify the aqueous layer to ensuring the amine is free-based.

-

Extract with DCM, dry, and concentrate.[1]

-

Quantitative Comparison & Troubleshooting

Table 1: Method Comparison

| Feature | Method A: Ti(OiPr)₄ | Method B: Biocatalytic | Method C: Rh-Leuckart |

| Yield | 75–85% | 45–50% (max 50% for kinetic res) | 85–92% |

| Stereochemistry | Racemic | >99% ee (S or R) | Racemic |

| Reaction Time | 12–18 h | 24 h | 6–8 h |

| Cost | Moderate | High (Enzyme) | Low (Reagents) / High (Cat) |

| Scalability | Good (<1kg) | Excellent (if immobilized) | Excellent (>1kg) |

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

| Low Conversion (Method A) | Incomplete imine formation due to water. | Ensure reagents are dry.[5] Increase Ti(OiPr)₄ to 1.5 equiv. |

| Emulsion during workup (Method A) | Titanium hydroxides forming gel. | Use the "Mattson" quench: 2M NaOH or minimal water + Celite filtration. Do not use dilute acid. |

| Low Enantioselectivity (Method B) | Spontaneous background reaction. | Ensure pH is strictly 7.5. Background imine hydrolysis is faster at low pH. |

| Tar formation (General) | Thiophene polymerization. | Avoid strong mineral acids and high heat (>100°C). Store amine as HCl salt. |

References

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55.8 (1990): 2552-2554.[2] Link

-

Kitamura, M., et al. "Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones."[9] The Journal of Organic Chemistry, 67.24 (2002): 8685-8687. Link

-

Koszelewski, D., et al. "Formal asymmetric biocatalytic reductive amination." Angewandte Chemie International Edition, 47.48 (2008): 9337-9340. Link

-

Carlson, R., et al. "An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction."[10] Acta Chemica Scandinavica, 47 (1993): 1046-1049. Link

Sources

- 1. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. designer-drug.com [designer-drug.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives | MDPI [mdpi.com]

- 7. journalwjarr.com [journalwjarr.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. scispace.com [scispace.com]

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone, a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The synthesis is centered around the nucleophilic substitution (Sₙ2) reaction between an α-haloketone, 2-bromo-1-thiophen-2-yl-ethanone, and the primary amine, ethanolamine. We will elucidate the underlying reaction mechanism, justify the selection of reagents and solvents, and provide a step-by-step experimental procedure from the preparation of the starting materials to the final purification and characterization of the target compound. This guide is designed for researchers and professionals in drug development, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Scientific Rationale

Thiophene-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][] The title compound, 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone, incorporates both the versatile thiophene scaffold and a 1,2-amino alcohol moiety, a common pharmacophore in various drug molecules.

The synthetic strategy hinges on the reaction of an α-haloketone with a suitable nucleophile. α-haloketones are particularly effective electrophiles in Sₙ2 reactions due to two primary factors:

-

Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing, which polarizes the carbon-halogen bond and increases the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack.[5]

-

Transition State Stabilization: The p-orbitals of the carbonyl group can overlap with the developing p-orbitals in the trigonal bipyramidal transition state of the Sₙ2 reaction, delocalizing the negative charge and lowering the activation energy. This orbital overlap makes the reaction significantly faster than on a comparable alkyl halide.[6]

Our chosen nucleophile, ethanolamine (2-aminoethanol), offers two potential nucleophilic sites: the nitrogen of the amine and the oxygen of the alcohol. The amine is a stronger nucleophile than the alcohol, ensuring selective attack at the α-carbon to form the desired C-N bond.

The overall synthetic pathway is a two-step process:

-

Bromination: Synthesis of the key intermediate, 2-bromo-1-thiophen-2-yl-ethanone, from commercially available 1-thiophen-2-yl-ethanone.

-

Nucleophilic Substitution: Reaction of the α-bromoketone with ethanolamine to yield the final product.

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism of Nucleophilic Substitution (Sₙ2):

The core of the synthesis is the bimolecular nucleophilic substitution (Sₙ2) reaction. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Key Properties | Supplier Example |

| 1-(Thiophen-2-yl)ethanone | 88-15-3 | 126.18 | Liquid | Sigma-Aldrich |

| Bromine (Br₂) | 7726-95-6 | 159.81 | Highly corrosive, toxic | Acros Organics |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile solvent | Fisher Scientific |

| Ethanolamine | 141-43-5 | 61.08 | Liquid, nucleophile | Alfa Aesar |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Liquid, non-nucleophilic base | TCI America |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Solvent for extraction/chromatography | VWR |

| Hexanes | 110-54-3 | 86.18 | Solvent for chromatography | EMD Millipore |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent | J.T. Baker |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | Stationary phase for chromatography | Sorbent Technologies |

Workflow Visualization

Protocol 1: Synthesis of 2-Bromo-1-thiophen-2-yl-ethanone

SAFETY: This procedure involves bromine, which is highly corrosive and toxic, and 2-bromo-1-thiophen-2-yl-ethanone, which is a lachrymator (tear-inducing agent). All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 1-(thiophen-2-yl)ethanone (10.0 g, 79.3 mmol).

-

Dissolution: Dissolve the starting material in 100 mL of dichloromethane (DCM). Cool the flask to 0 °C using an ice-water bath.

-

Bromination: In the addition funnel, prepare a solution of bromine (4.1 mL, 12.7 g, 79.3 mmol) in 20 mL of DCM. Add the bromine solution dropwise to the stirred solution of the ketone over 30-45 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine. The deep red-brown color should dissipate.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by 50 mL of brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a yellow to brown oil or low-melting solid.

-

Purification (Optional): The crude product is often of sufficient purity for the next step. If further purification is needed, it can be achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 5% to 15% EtOAc).

Protocol 2: Synthesis of 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 2-bromo-1-thiophen-2-yl-ethanone (approx. 79.3 mmol) dissolved in 120 mL of acetonitrile.

-

Reagent Addition: To the stirred solution, add ethanolamine (7.2 mL, 7.3 g, 119 mmol, 1.5 equivalents). The use of excess amine helps to drive the reaction to completion and minimizes the formation of dialkylated byproducts.

-

Base Addition: Add triethylamine (TEA) (16.6 mL, 12.0 g, 119 mmol, 1.5 equivalents). TEA acts as a non-nucleophilic base to scavenge the HBr generated during the reaction, preventing the protonation of the ethanolamine nucleophile.

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the α-bromoketone spot has disappeared.

-

Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in 150 mL of ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer twice with 75 mL of water to remove triethylamine hydrobromide salt and excess ethanolamine. Wash once with 75 mL of brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, typically as a viscous oil or solid.

-

Purification: Purify the crude material using silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) to cleanly separate the polar product from less polar impurities.

-

Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Troubleshooting and Key Considerations

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Bromination (Step 1) | Insufficient bromine; reaction time too short. | Add a slight excess of Br₂ (1.05 eq); increase reaction time and monitor closely by TLC. |

| Multiple Spots on TLC after Bromination | Over-bromination (dibromo species); side reactions. | Ensure slow, dropwise addition of bromine at 0 °C. Do not let the reaction run for an excessively long time after completion. |

| Low Yield in Substitution (Step 2) | Inactive α-bromoketone; insufficient heating; wet reagents/solvents. | Ensure the intermediate from Step 1 is correctly formed. Confirm reflux temperature is reached. Use anhydrous solvents. |

| Formation of Dialkylated Byproduct | Stoichiometry of ethanolamine is too low. | Use a larger excess of ethanolamine (2.0-3.0 equivalents) to statistically favor mono-alkylation. |

| Difficult Purification | Product is highly polar and streaks on the silica column. | Pre-treat your silica gel with 1% triethylamine in the eluent to deactivate acidic sites. Use a DCM/MeOH eluent system. |

Conclusion

The synthesis of 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone is reliably achieved through a two-step sequence involving the bromination of 1-thiophen-2-yl-ethanone followed by a robust Sₙ2 reaction with ethanolamine. The enhanced reactivity of the α-haloketone intermediate is key to the success of this transformation.[5] By carefully controlling the reaction conditions, particularly temperature during bromination and stoichiometry during the substitution step, and by employing the detailed purification protocol, researchers can obtain the target compound in good yield and high purity, ready for downstream applications in drug discovery and materials science.

References

- IOP Conference Series: Materials Science and Engineering. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications.

-

MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene. Available at: [Link]

-

University of Massachusetts Boston. (n.d.). Experiment 7 — Nucleophilic Substitution. Available at: [Link]

-

Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5287-5354. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Available at: [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Available at: [Link]

-

YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Available at: [Link]

Sources

Application Note: Multicomponent One-Pot Synthesis of Thiophene-Based Amino Ketones

Executive Summary

Thiophene-based amino ketones are privileged structural motifs in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, antimicrobial agents, and anti-inflammatory therapeutics[1]. Traditional linear syntheses of these heterocycles are often plagued by low atom economy, intermediate instability, and the need for harsh reaction conditions. This application note details two field-proven, one-pot multicomponent reaction (MCR) methodologies that streamline the synthesis of thiophene-based amino ketones. By leveraging specific catalytic systems—Tetrachlorosilane/Zinc Chloride (TCS/ZnCl2) and L-Proline—these protocols offer high yields, operational simplicity, and built-in validation steps to ensure reproducibility.

Mechanistic Principles & Causality

TCS/ZnCl2-Mediated Synthesis of β-Acylaminoketones

The synthesis of β-acylaminoketones via a modified Ritter-type multicomponent condensation requires precise electrophilic activation[2]. The binary reagent system of TCS and ZnCl2 is specifically chosen for its synergistic Lewis acidity. TCS strongly coordinates with the carbonyl oxygen of the thiophene-2-carboxaldehyde, lowering the LUMO energy and facilitating an aldol condensation with the enolized acetophenone. ZnCl2 acts as a co-catalyst to stabilize the resulting highly electrophilic

L-Proline Catalyzed Gewald Reaction

For the synthesis of 2-aminothiophene-based ketones, the classical Gewald reaction is optimized by utilizing L-Proline as a green, bifunctional organocatalyst[3]. The causality behind selecting L-Proline lies in its dual-activation capability. The secondary amine of L-Proline condenses with the ketone to form a highly reactive iminium ion, accelerating the Knoevenagel condensation. Simultaneously, the carboxylic acid moiety directs the elemental sulfur via hydrogen bonding, promoting rapid cyclization. This eliminates the need for toxic secondary amines (like morpholine) and reduces the required catalyst loading to just 10 mol%[3].

Mechanistic pathway of the TCS/ZnCl2 catalyzed multicomponent synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Synthesis of β-Acylaminoketones Containing a Thiophene Ring

Objective : Synthesis of thiophene-containing β-acylaminoketones via TCS/ZnCl2 catalysis.

Validation Checkpoints :

-

Visual : The reaction mixture transitions from a clear solution to a turbid suspension as the nitrilium intermediate forms.

-

Analytical : TLC monitoring ensures complete consumption of the highly UV-active thiophene-2-carboxaldehyde.

Step-by-Step Methodology :

-

Reagent Preparation : In an oven-dried 25 mL round-bottom flask, dissolve Thiophene-2-carboxaldehyde (1.0 mmol) and Acetophenone (1.0 mmol) in anhydrous Acetonitrile (2.0 mL). Note: Acetonitrile serves as both the reactant and the solvent.

-

Catalyst Initiation : Cool the mixture to 0 °C using an ice bath. Add anhydrous ZnCl2 (0.1 mmol) in one portion and stir for 5 minutes to ensure dispersion.

-

Activation : Slowly add TCS (1.2 mmol) dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic Lewis acid-base complexation, preventing localized overheating and the formation of polymeric side-products.

-

Reaction Execution : Remove the ice bath. Stir the mixture at ambient temperature (20-25 °C) for 4-6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate, 7:3) until the aldehyde spot disappears.

-

Quenching (Critical Step) : Pour the mixture slowly into 15 mL of ice-cold saturated aqueous NaHCO3. Causality: Immediate neutralization of TCS and HCl byproducts is required to prevent the acidic hydrolysis of the newly formed amide bond. Verify the pH is ~7.5 using indicator paper.

-

Isolation : Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel chromatography.

Step-by-step experimental workflow for the one-pot synthesis of amino ketones.

Protocol B: L-Proline Catalyzed Synthesis of 2-Aminothiophene Ketones

Objective : Green synthesis of functionalized 2-aminothiophenes via a three-component Gewald reaction.

Validation Checkpoints :

-

Visual : The complete dissolution of elemental sulfur indicates the successful initiation of the thiolation step.

Step-by-Step Methodology :

-

Preparation : To a 10 mL reaction vial equipped with a magnetic stir bar, add Cyclohexanone (1.0 mmol), Malononitrile (1.0 mmol), and Elemental Sulfur (S8, 1.0 mmol).

-

Catalyst Addition : Add L-Proline (0.1 mmol, 10 mol%) followed by DMF (2.0 mL). Causality: DMF is selected due to its high dielectric constant, which effectively stabilizes the polar iminium intermediate formed by the L-Proline catalyst.

-

Reaction Execution : Heat the mixture to 60 °C and stir for 2-3 hours. Monitor the complete dissolution of sulfur and check progress via TLC.

-

Workup : Cool the reaction to room temperature. Pour the mixture into crushed ice (10 g) and stir vigorously for 10 minutes.

-

Isolation : Filter the resulting solid precipitate under vacuum. Wash the filter cake with cold water and recrystallize from ethanol to afford the pure 2-aminothiophene derivative[3].

Quantitative Data Summary

The following table summarizes the reaction metrics for the described one-pot methodologies, demonstrating the efficiency of these catalytic systems compared to traditional methods.

| Catalyst System | Substrates | Reaction Temp | Time | Yield | Key Advantage |

| TCS / ZnCl2 | Thiophene-2-carboxaldehyde, Acetophenone, Acetonitrile | Ambient (20-25 °C) | 4-6 h | 75-85% | Avoids thermal degradation of thiophene |

| L-Proline (10 mol%) | Cyclohexanone, Malononitrile, Elemental Sulfur | 60 °C | 2-3 h | 80-84% | Metal-free, green organocatalysis |

| CaO | Ketone, Active Nitrile, Elemental Sulfur | Reflux | 1-1.5 h | 70-80% | Ultra-low cost heterogeneous catalyst |

Note: The CaO catalyzed reaction is included as an alternative ultra-low-cost methodology for large-scale Gewald syntheses[4].

References

-

Badawy, D. S., et al. "One-Pot Three-Component Synthesis of β -Acylaminoketones Containing a Thiophene Ring by the Use of Tetrachlorosilane-Zinc Chloride as a Binary Reagent Under Ambient Conditions." Taylor & Francis. 2

-

Wang, T., et al. "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline." Organic Chemistry Portal. 3

-

Durgareddy, G. A. N. K., et al. "A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction." Der Pharma Chemica. 4

-

"Efficient One-pot Synthesis, Antimicrobial and Docking Studies of Some Newer Tetrahydro-4 H -benzo[1,3- e ]oxazines and Related β-Acylamino Ketone Derivatives." ResearchGate. 1

Sources

Application Note: Advanced Crystallization and Stabilization Protocols for 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The compound 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone is a highly functionalized building block featuring a thiophene ring, a ketone, a secondary amine, and a primary alcohol. While highly versatile for pharmaceutical synthesis, its structural classification as an

Mechanistic Causality: The Free Base Instability Problem